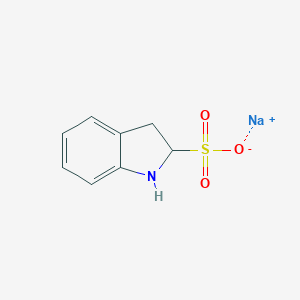

Indolina-2-sulfonato de sodio

Descripción general

Descripción

Sodium indoline-2-sulfonate, also known as Sodium indoline-2-sulfonate, is a useful research compound. Its molecular formula is C8H8NNaO3S and its molecular weight is 221.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium indoline-2-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium indoline-2-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de indoles 5-sustituidos

El indolina-2-sulfonato de sodio se utiliza en la síntesis de análogos 5-sustituidos de la melatonina, una hormona de la glándula pineal . La preparación del precursor indoles 5-sustituidos es importante ya que muchos de estos compuestos se utilizan en la clínica .

Secuencia de síntesis indol-indolina-indol

El compuesto juega un papel importante en la secuencia de síntesis “indol-indolina-indol” . En esta secuencia, el indol reacciona con bisulfito de sodio etanólico acuoso para producir this compound .

Sustitución electrófila

El this compound, al ser una anilina sustituida, se somete a una sustitución electrófila en la posición para (posición 5 del anillo indol) al nitrógeno del anillo .

Preparación de 1-acetilthis compound

El compuesto se utiliza en la preparación de 1-acetilthis compound . Esto se logra mediante la acetilación subsiguiente del this compound .

Síntesis de tiosulfonatos, sulfonamidas, sulfuros y sulfóxidos

Los sulfinatos de sodio, incluido el this compound, actúan como bloques de construcción versátiles para preparar muchos compuestos organosulfúricos valiosos a través de reacciones de formación de enlaces S–S, N–S y C–S .

Síntesis de sulfóxidos de vinilo, alilo y β-ceto

El this compound se puede utilizar en la síntesis de sulfóxidos de vinilo, alilo y β-ceto .

Safety and Hazards

While specific safety and hazard information for Sodium indoline-2-sulfonate is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

Direcciones Futuras

Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds have been highlighted . This includes the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles to synthesize either the indole nucleus or its derivatives .

Mecanismo De Acción

Target of Action

Sodium indoline-2-sulfonate is a synthetic compound that has been studied for its potential use in the synthesis of 5-substituted analogs of Melatonin . Melatonin is a pineal gland hormone implicated in many physiological and psychological problems . The primary targets of Sodium indoline-2-sulfonate are therefore likely to be the same as those of Melatonin and its analogs, which include various receptors in the central nervous system .

Mode of Action

The compound undergoes electrophilic substitution at the 5-position of the indole ring, which is para to the ring nitrogen . This is a major variation of the “Indole-Indoline-Indole” synthetic sequence . The substituted indole is regenerated upon treatment with a base .

Biochemical Pathways

The biochemical pathways affected by Sodium indoline-2-sulfonate are likely to be those involved in the physiological actions of Melatonin and its analogs . These could include pathways related to sleep regulation, immune function, and antioxidant defense . .

Pharmacokinetics

Given its use in the synthesis of 5-substituted indoles, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the specific chemical structure of the resulting indole compound .

Result of Action

The molecular and cellular effects of Sodium indoline-2-sulfonate’s action would be determined by the specific 5-substituted indole that is synthesized. For example, if the resulting compound is a Melatonin analog, it could have effects on sleep regulation, immune function, and antioxidant defense .

Action Environment

The action, efficacy, and stability of Sodium indoline-2-sulfonate can be influenced by various environmental factors. For instance, the compound was found to be unstable towards heat or water and reverted to indole . Therefore, the reaction conditions, such as temperature and solvent, can significantly impact the compound’s action and stability .

Análisis Bioquímico

Biochemical Properties

Sodium indoline-2-sulfonate, like other indole derivatives, has been found to interact with multiple receptors, making it a valuable candidate for developing new useful derivatives . It has been suggested that Sodium indoline-2-sulfonate may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been fully elucidated .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Sodium indoline-2-sulfonate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors, which could suggest a similar mechanism for Sodium indoline-2-sulfonate

Temporal Effects in Laboratory Settings

It has been noted that Sodium indoline-2-sulfonate can revert back to indole under certain conditions, suggesting that it may have stability and degradation characteristics that could influence its long-term effects on cellular function .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, suggesting that Sodium indoline-2-sulfonate may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

sodium;2,3-dihydro-1H-indole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNPRQKIWHMSOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635468 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26807-68-1 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Sodium Indoline-2-Sulfonate in the synthesis of 5-substituted indoles?

A1: Although the exact mechanism is not detailed in the abstracts, the title "5-Substituted Indoles via Sodium-indoline-2-sulfonate. A Reexamination." [] suggests that this compound plays a crucial role in synthesizing a specific class of indoles. The term "reexamination" implies that this compound may have been previously explored for this purpose, and this research aims to provide updated or more in-depth insights into its use. It's likely that Sodium Indoline-2-Sulfonate acts as an intermediate or a starting material that can be selectively modified at the 5-position of the indole ring.

Q2: What could be the focus of "reexamining" the use of Sodium Indoline-2-Sulfonate in this context?

A2: The "reexamination" [] could be focused on several aspects, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

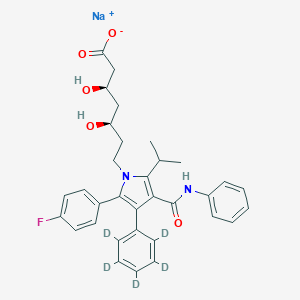

![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)

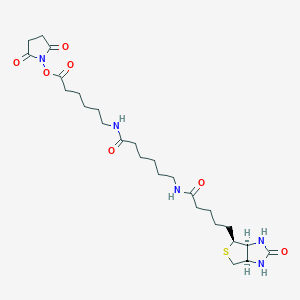

![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)